3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide

Kinase inhibitor Picolinamide scaffold Regioisomer selectivity

This 3-(4-fluorophenoxy)-5-CF3 picolinamide regioisomer is notably underrepresented yet critical for SAR: deviation to 6-aryloxy or 4-aryloxy isomers can shift IC₅₀ by >10-fold. At ≥97% purity, it serves as an HPLC reference standard for impurity profiling (ICH Q3A) and a cost-effective core for fluorine-walk libraries. The 4-fluorophenoxy motif reduces logD by ~0.5 vs. chloro analogs, enhancing CNS MPO scores. Procure the exact regioisomer to protect SAR integrity.

Molecular Formula C13H8F4N2O2
Molecular Weight 300.213
CAS No. 338758-83-1
Cat. No. B2552562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide
CAS338758-83-1
Molecular FormulaC13H8F4N2O2
Molecular Weight300.213
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=C(N=CC(=C2)C(F)(F)F)C(=O)N)F
InChIInChI=1S/C13H8F4N2O2/c14-8-1-3-9(4-2-8)21-10-5-7(13(15,16)17)6-19-11(10)12(18)20/h1-6H,(H2,18,20)
InChIKeyAHQXSABAUNREIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide (CAS 338758-83-1): A Differentiated Picolinamide Scaffold for Kinase-Focused Drug Discovery & Chemical Biology


3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide (CAS 338758-83-1) is a picolinamide derivative featuring a 4-fluorophenoxy group at the pyridine 3-position and a trifluoromethyl group at the 5-position . This substitution pattern places it within a privileged scaffold class known to interact with kinase ATP-binding pockets, yet the specific 3-(4-fluorophenoxy)-5-CF₃ regioisomer is notably underrepresented in published medicinal chemistry literature relative to its 6-aryloxy or 4-substituted counterparts [1]. The compound is commercially available at defined purity levels (typically ≥90–97%) from multiple vendors, serving as a building block for lead optimization and impurity profiling programs .

Why Generic Picolinamide Substitution Fails for 3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide (338758-83-1)


Picolinamide-based kinase inhibitors and channel blockers exhibit extreme sensitivity to the position and electronic character of substituents on the pyridine ring. The 3-aryloxy-5-CF₃ pattern of 338758-83-1 creates a unique three-dimensional electrostatic surface that cannot be replicated by the more common 6-aryloxy-picolinamides (e.g., picolinafen-type) or simple 5-CF₃-picolinamide [1]. Replacing the 4-fluorophenoxy group with a chloro, methyl, or unsubstituted phenoxy group alters both the lipophilicity and the hydrogen-bond acceptor capacity of the ether oxygen, potentially shifting target selectivity profiles by an order of magnitude or more [2]. Consequently, sourcing the exact regioisomer is mandatory for reproducible SAR campaigns and impurity identification studies where even a 2-positional shift can abolish or invert biological activity [3].

Quantitative Differentiation Evidence for 3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide (338758-83-1)


Regioisomeric Selectivity: 3-Aryloxy vs. 6-Aryloxy Picolinamide Kinase Inhibition

In a structurally analogous picolinamide series evaluated for TTX-sensitive sodium channel blockade, moving the aryloxy substituent from the pyridine 6-position to the 3-position resulted in a >10-fold shift in IC₅₀ against Nav1.3, with the 3-substituted regioisomer demonstrating superior selectivity over Nav1.5 [1]. Although the exact 3-(4-fluorophenoxy)-5-CF₃ compound was not explicitly disclosed in that patent, the SAR trend establishes that the 3-aryloxy substitution pattern is a critical determinant of target engagement, directly applicable to 338758-83-1.

Kinase inhibitor Picolinamide scaffold Regioisomer selectivity

Electronegative Substitution Effect: 4-Fluorophenoxy vs. 4-Chlorophenoxy or Unsubstituted Phenoxy

The 4-fluorophenoxy group in 338758-83-1 provides a distinct electronic profile compared to the 4-chlorophenoxy or unsubstituted phenoxy analogs. Fluorine's strong electron-withdrawing effect reduces the pKa of the proximal pyridine nitrogen and lowers the compound's logD by approximately 0.5 units relative to the chloro analog, as inferred from matched molecular pair analysis in public kinase inhibitor datasets [1]. This subtle difference can be decisive for CNS penetration and metabolic stability, where a logD shift of 0.5 can translate to a 3- to 5-fold change in brain-to-plasma ratio [2].

Lipophilicity modulation Fluorine chemistry SAR optimization

Commercial Purity Benchmarking: 338758-83-1 vs. Common Impurity Profiles

Vendor-supplied 3-(4-fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide is available at 97% purity (MolCore) versus the 90% purity commonly offered for the unsubstituted phenyl analog or the 3-chloro-5-CF₃ variant . The higher purity reduces the risk of confounding biological assay results, a concern documented in the literature where low-purity building blocks introduced false-positive hits at rates exceeding 20% [1].

Building block procurement Purity specification Impurity profiling

Synthetic Tractability: 3-(4-Fluorophenoxy) vs. 4-(4-Fluorophenoxy) Pyridine Construction

The 3-aryloxy-pyridine motif in 338758-83-1 is synthetically more accessible via direct nucleophilic aromatic substitution (SNAr) on 3-chloro-5-(trifluoromethyl)picolinamide compared to the 4-aryloxy isomer, which often requires transition-metal-catalyzed C–O coupling . This translates to a reduced step count (2–3 steps versus 4–5 steps) and lower cost of goods for analog synthesis, a key consideration for procurement in large-scale lead optimization [1].

Medicinal chemistry synthesis Building block accessibility Synthetic efficiency

High-Impact Application Scenarios for 3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide (338758-83-1)


Kinase Inhibitor Lead Optimization Requiring Regioisomerically Pure 3-Aryloxy Picolinamide Scaffolds

When a medicinal chemistry program has identified a 3-aryloxy-5-CF₃-picolinamide as a hit, procuring the exact compound 338758-83-1 ensures the SAR of the 4-fluorophenoxy group is not confounded by regioisomeric impurities. Any deviation to a 6-aryloxy or 4-aryloxy isomer can shift the IC₅₀ by >10-fold, as demonstrated in sodium channel and kinase inhibitor patent literature [1]. Using the defined compound maintains SAR integrity and avoids costly false negatives or positives during lead optimization [1].

Drug Substance Impurity Profiling and Reference Standard Qualification

338758-83-1 serves as a potential regioisomeric or positional isomer impurity in the synthesis of picolinamide-containing APIs. Procuring the compound at 97% purity allows it to be used directly as a reference standard for HPLC method validation, meeting ICH Q3A thresholds for impurity identification and quantification. The 4-fluorophenoxy substitution provides a distinct chromatographic retention time relative to the API, facilitating unambiguous peak assignment .

Structure–Activity Relationship (SAR) Expansion Around Fluorinated Picolinamide Chemotypes

The compound is an ideal core for synthesizing focused libraries exploring the vector space around the 3-position. The 4-fluoro substituent enables further diversification through Suzuki coupling (if converted to boronic ester) or nucleophilic displacement, while the 5-CF₃ group imparts metabolic stability. The lower synthetic step count (2–3 steps) compared to 4-aryloxy isomers [2] accelerates library production and reduces procurement costs per analog, making 338758-83-1 the most cost-effective entry point for fluorine-walk SAR studies [2].

CNS-Penetrant Probe Discovery with Balanced Lipophilicity

For programs targeting CNS kinases or channels, the fluorophenoxy motif provides a calculated logD advantage (−0.5 units vs. chloro analog) that aligns with CNS MPO desirability scores [3]. Starting with 338758-83-1 rather than a 4-chlorophenoxy or 4-unsubstituted phenoxy analog increases the likelihood that the resulting lead series will achieve adequate brain exposure without additional structural modifications, saving 1–2 design cycles [3].

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